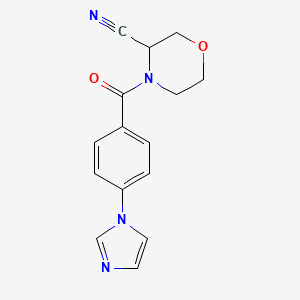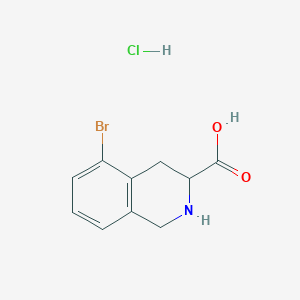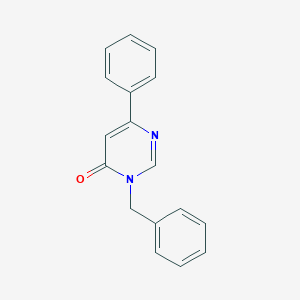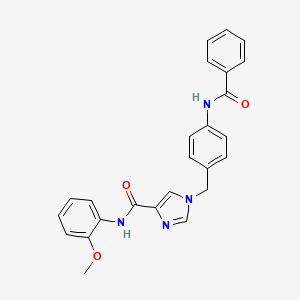
4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile is a complex organic compound that features an imidazole ring, a benzoyl group, a morpholine ring, and a carbonitrile group
Preparation Methods
The synthesis of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of amido-nitriles under mild conditions, often using nickel-catalyzed addition to nitriles.
Attachment of the Benzoyl Group: The benzoyl group is introduced via Friedel-Crafts acylation, where benzoyl chloride reacts with the imidazole ring in the presence of a Lewis acid catalyst.
Formation of the Morpholine Ring: The morpholine ring can be synthesized through the reaction of diethanolamine with a suitable halide, followed by cyclization.
Introduction of the Carbonitrile Group: The carbonitrile group is typically introduced through nucleophilic substitution reactions involving cyanide ions.
Chemical Reactions Analysis
4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile undergoes various chemical reactions, including:
Scientific Research Applications
4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets such as enzymes and receptors.
Materials Science: It is used in the development of advanced materials, including polymers and nanomaterials, due to its unique structural properties.
Biological Research: The compound is investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of 4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions and enzymes, modulating their activity. The benzoyl group can interact with hydrophobic pockets in proteins, enhancing binding affinity. The morpholine ring can improve the compound’s solubility and bioavailability .
Comparison with Similar Compounds
4-(4-Imidazol-1-ylbenzoyl)morpholine-3-carbonitrile can be compared with similar compounds such as:
1H-Indole-3-carbaldehyde: This compound is used as a precursor in the synthesis of biologically active molecules and shares structural similarities with the imidazole ring.
4-(4-Imidazol-1-ylphenyl)morpholine: This compound has a similar structure but lacks the carbonitrile group, affecting its reactivity and applications.
Properties
IUPAC Name |
4-(4-imidazol-1-ylbenzoyl)morpholine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O2/c16-9-14-10-21-8-7-19(14)15(20)12-1-3-13(4-2-12)18-6-5-17-11-18/h1-6,11,14H,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HDKCCAHBDJKERH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1C(=O)C2=CC=C(C=C2)N3C=CN=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![{1-[2-(2-methylphenoxy)ethyl]-1H-1,3-benzodiazol-2-yl}(phenyl)methanol](/img/structure/B2887226.png)
![1-(6-{4-[4-(trifluoromethyl)benzoyl]piperazin-1-yl}pyridazin-3-yl)azepane](/img/structure/B2887227.png)
![2-{[3-(2-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-[(4-methylphenyl)methyl]acetamide](/img/structure/B2887229.png)
![4-ethoxy-6-[4-(furan-2-carbonyl)piperazine-1-carbonyl]pyrimidine](/img/structure/B2887230.png)
![1-(4-{5H,6H,7H,8H-imidazo[1,5-a]pyridin-3-yl}piperidin-1-yl)prop-2-en-1-one](/img/structure/B2887231.png)
![Methyl 2-{[({5-[(4-ethoxyphenyl)sulfonyl]-6-oxo-1,6-dihydropyrimidin-2-yl}sulfanyl)acetyl]amino}benzoate](/img/new.no-structure.jpg)


![4-[(3,4-dihydro-2H-pyrrol-5-yl)amino]benzoic acid](/img/structure/B2887239.png)
![N-[1-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxopyrrolidin-3-yl]-3-(4-methoxyphenyl)propanamide](/img/structure/B2887241.png)
![Ethyl 2-(1-((4-fluorophenyl)sulfonyl)piperidine-4-carboxamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate](/img/structure/B2887242.png)
![(E)-4-(1-cinnamyl-1H-benzo[d]imidazol-2-yl)-1-(3-methoxyphenyl)pyrrolidin-2-one](/img/structure/B2887243.png)


